In Vitro Antioxidant Efficacy: 6-Methoxytryptophol vs. Melatonin
6-Methoxytryptophol demonstrates a significantly higher capacity to reduce LPS-induced lipid peroxidation (LPO) compared to melatonin in an in vitro homogenate model. At equal concentrations (0.01–5 mM), 6-methoxytryptophol reduced malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA) levels—markers of membrane peroxidative damage—more effectively than melatonin across brain, liver, and kidney tissues [1]. The study notes that while melatonin is a well-established antioxidant, its 6-methoxy analog exhibits a 'much stronger' effect in this system [1].
| Evidence Dimension | Reduction of LPS-induced lipid peroxidation |
|---|---|
| Target Compound Data | 6-Methoxytryptophol (0.01–5 mM) significantly reduced MDA+4-HDA levels in brain, liver, and kidney homogenates; effect magnitude greater than melatonin. |
| Comparator Or Baseline | Melatonin (0.01–5 mM) also reduced LPO but with lower efficacy. |
| Quantified Difference | The study describes 6-methoxytryptophol as 'a much stronger antioxidant in vitro than melatonin' with a 'higher' capacity for reducing LPO [1]. Exact fold-difference not reported. |
| Conditions | In vitro tissue homogenates (brain, liver, kidney) stimulated with 400 μg/mL LPS; MDA+4-HDA measured as LPO indicators. |
Why This Matters
For researchers studying oxidative stress or neuroprotection, selecting 6-methoxytryptophol over melatonin may yield more pronounced antioxidant effects in cell-free and tissue homogenate systems, potentially reducing the concentration required to achieve a given effect.
- [1] Sewerynek E, et al. 6-methoxytryptophol reduces lipopolysaccharide-induced lipid peroxidation in vitro more effectively than melatonin. J Physiol Pharmacol. 2011;62(6):677-83. View Source
